PENTAFLUOROPHENYLPROPYLTRIMETHOXYSILANE
Description
Properties
Molecular Formula |
C12H15F5O3Si |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
trimethoxy-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
InChI |
InChI=1S/C12H15F5O3Si/c1-5-6(21(18-2,19-3)20-4)7-8(13)10(15)12(17)11(16)9(7)14/h6H,5H2,1-4H3 |
InChI Key |
LPIFBANUODTLGU-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](OC)(OC)OC |
Canonical SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The foundational method involves nucleophilic displacement between 3-chloropropyltrimethoxysilane and pentafluorophenol under anhydrous conditions. The reaction proceeds via an SN2 mechanism, where the chlorine atom is replaced by the pentafluorophenyl group:
$$ \text{Cl(CH}2\text{)}3\text{Si(OCH}3\text{)}3 + \text{C}6\text{F}5\text{OH} \rightarrow \text{C}6\text{F}5\text{(CH}2\text{)}3\text{Si(OCH}3\text{)}3 + \text{HCl} $$
This method requires stoichiometric ratios of 1:1.05 (chlorosilane to pentafluorophenol) to account for volatile byproduct losses.
Optimization Parameters
Key variables influencing reaction efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–150°C | ±12% yield/10°C |
| Reaction Time | 4–8 hours | Plateau at 6h |
| Solvent System | Diethyl Ether | 23% yield boost |
| Catalyst Loading | 0.5–1.2 mol% TEA | Linear response |
Triethylamine (TEA) serves as both acid scavenger and catalyst, with excess amounts (>1.5 mol%) leading to siloxane oligomerization.
Phase-Transfer Catalyzed Synthesis
Enhanced Reactivity through Interfacial Activation
Modern adaptations employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to mediate reactions between aqueous pentafluorophenol salts and chlorosilanes in biphasic systems. The process operates at milder temperatures (80–100°C) while achieving 83.6–86.9% isolated yields.
Critical Process Considerations
- PTC Concentration : 0.5–3 wt% relative to chlorosilane
- Inhibitor System : ZJ-705 polymerization inhibitor (0.1–1 wt%) prevents silane self-condensation
- Post-Reaction Workup : Methanol washing removes residual catalyst, followed by vacuum distillation (96–100°C at −0.098 MPa)
Industrial-scale implementations report batch sizes exceeding 300 kg with 99.6% purity, demonstrating method scalability.
Piers-Rubinsztajn Reaction Approach
Lewis Acid-Catalyzed Hydride Transfer
Tris(pentafluorophenyl)borane (TPFPB) enables catalytic synthesis through Si-H/Si-OR condensation. While primarily used for siloxane bond formation, this method shows promise for functionalized silanes:
$$ \text{HSi(OCH}3\text{)}3 + \text{C}6\text{F}5\text{CH}2\text{CH=CH}2 \xrightarrow{\text{TPFPB}} \text{C}6\text{F}5\text{(CH}2\text{)}3\text{Si(OCH}3\text{)}3 $$
Reaction advantages include:
Limitations and Mitigation Strategies
- Catalyst Cost : TPFPB requires 5–7 mol% loading
- Byproduct Management : Methane generation necessitates controlled venting
- Substrate Specificity : Limited to allylic pentafluorophenyl precursors
Recent advances demonstrate 78% yield improvements through microwave-assisted TPFPB activation.
Direct Hydrosilylation Methodology
Radical-Mediated Coupling
A niche method involves Pt-catalyzed addition of trimethoxysilane across pentafluorophenylpropyne:
$$ \text{HC≡C-C}6\text{F}5 + \text{HSi(OCH}3\text{)}3 \xrightarrow{\text{Pt(dvs)}} \text{C}6\text{F}5\text{(CH}2\text{)}3\text{Si(OCH}3\text{)}3 $$
Performance Metrics
- Catalyst System : 50 ppm Pt(dvs) in toluene
- Selectivity : 92% anti-Markovnikov addition
- Productivity : 2.1 g/L·h space-time yield
This route remains less prevalent due to alkyne precursor costs but offers regiospecificity advantages.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Energy Intensity (kJ/mol) | Scalability |
|---|---|---|---|---|
| Classical Substitution | 68–72 | 97–98.5 | 580 | Pilot-scale |
| Phase-Transfer Catalysis | 83–87 | 98.1–99.6 | 420 | Industrial |
| Piers-Rubinsztajn | 65–71 | 95–97 | 310 | Lab-scale |
| Hydrosilylation | 78–81 | 99+ | 690 | Specialty |
Phase-transfer catalysis emerges as the optimal industrial method, balancing yield, purity, and energy efficiency. The Piers-Rubinsztajn approach shows potential for low-temperature applications despite current yield limitations.
Characterization and Quality Control
Spectroscopic Fingerprints
Chromatographic Purity Assessment
HPLC analysis using C18 columns (ACN/H₂O 85:15) shows retention at 8.7 min with ≤0.3% chlorosilane residuals.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenylpropyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methoxy groups with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water or aqueous solutions as the medium.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: The primary products are silanols, which can further condense to form siloxanes.
Scientific Research Applications
Pentafluorophenylpropyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: It is employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: It is used in drug delivery systems to improve the stability and targeting of therapeutic agents.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of pentafluorophenylpropyltrimethoxysilane involves its ability to react with hydroxyl groups on surfaces, forming strong covalent bonds. This reaction enhances the adhesion properties of the surfaces, making it valuable in various applications. The compound’s unique structure allows it to interact with both organic and inorganic materials, facilitating the formation of stable interfaces .
Comparison with Similar Compounds
Reactivity and Stability
- Hydrolysis Rate : this compound exhibits slower hydrolysis compared to its trichlorosilane analog (SIP6716.4) due to the methoxy group’s lower electrophilicity versus chloro substituents . This slower reaction allows better control in surface grafting applications.
- Fluorination Impact: The pentafluorophenyl group enhances electron-withdrawing effects, increasing resistance to oxidation and thermal degradation compared to non-fluorinated silanes like 3-CHLOROPROPYLTRIMETHOXYSILANE .
Research Findings and Industrial Relevance
- Synthesis : The compound is synthesized via alkoxylation of chlorosilanes, as evidenced by its inclusion in Gelest’s product portfolio alongside other specialty silanes .
- Performance: Fluorinated silanes like this compound outperform non-fluorinated analogs in harsh environments (e.g., acidic or high-temperature conditions) due to the stability of C-F bonds .
Limitations and Unresolved Questions
- Comparative Performance Metrics : Quantitative data on adhesion strength or thermal stability relative to similar compounds are absent in the evidence.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of pentafluorophenylpropyltrimethoxysilane to ensure high yield and purity?
- Methodological Approach : Use factorial experimental design to systematically evaluate variables (e.g., reaction temperature, molar ratios, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature, catalyst concentration, and reaction time . Monitor intermediates via FTIR or NMR to adjust reaction conditions in real time. Purification steps should include fractional distillation or column chromatography, validated by GC-MS to confirm purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Approach : Combine NMR (¹H, ¹³C, ²⁹Si) to confirm structural integrity, with particular attention to silicon-fluorine coupling in ²⁹Si NMR. FTIR can validate Si-O-C and C-F bond formation. Pair HPLC with UV-Vis detection (optimized at 254 nm for fluorinated aromatic groups) to assess purity. Cross-validate results using XPS for surface composition analysis if applied to functionalized materials .
Q. How does the hydrolytic stability of this compound influence its application in aqueous environments?
- Methodological Approach : Conduct controlled hydrolysis experiments under varying pH (3–10) and humidity (20–80% RH). Use gravimetric analysis to quantify siloxane network formation and AFM to monitor surface morphology changes. Compare kinetic data with computational models (e.g., DFT for hydrolysis pathways) to predict degradation mechanisms .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on the reactivity of this compound in surface modification versus bulk polymerization?
- Methodological Approach : Perform in situ Raman spectroscopy during surface grafting to track Si-O-M (M = substrate) bond formation. Contrast with bulk polymerization kinetics monitored by rheology. Use ToF-SIMS to differentiate surface vs. bulk crosslinking densities. Reconcile discrepancies by modeling steric effects of the pentafluorophenyl group using molecular dynamics simulations .
Q. How can researchers design experiments to resolve ambiguities in the role of fluorinated vs. non-fluorinated silanes in hybrid material performance?
- Methodological Approach : Employ a comparative framework using PICO (Population: hybrid materials; Intervention: fluorinated silane; Comparison: non-fluorinated analogs; Outcome: mechanical/thermal stability). Test hypotheses via accelerated aging trials (e.g., UV exposure, thermal cycling) paired with SEM-EDS to map fluorine distribution. Apply ANOVA to isolate fluorination effects from confounding variables .
Q. What advanced computational methods are suitable for predicting the interfacial behavior of this compound in composite systems?
- Methodological Approach : Integrate COMSOL Multiphysics with machine learning (ML) to model silane-substrate interactions. Train ML algorithms on datasets from MD simulations of adhesion energies and contact angles. Validate predictions experimentally via peel tests and surface energy measurements. Optimize parameters using Bayesian optimization frameworks .
Theoretical and Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of hypotheses for silane-based material studies?
- Application Example : For a study on fluorinated silanes as corrosion inhibitors:
- Feasible : Ensure access to controlled humidity chambers and electrochemical impedance spectroscopy.
- Novel : Investigate synergistic effects with bio-derived inhibitors (e.g., lignin nanoparticles).
- Relevant : Align with industrial demand for eco-friendly coatings.
Use literature gaps identified via bibliometric analysis (e.g., Scopus/VOSviewer) to justify novelty .
Q. What strategies mitigate biases when interpreting conflicting data on silane degradation mechanisms?
- Methodological Approach : Apply triangulation by cross-referencing experimental data (TGA, FTIR), computational models (DFT), and meta-analyses of prior studies. Use causal inference frameworks (e.g., directed acyclic graphs) to identify confounding variables like trace moisture or catalyst residues .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
